Ortho‑Bromo‑Methylthio Topology Enables Cu‑Catalyzed Thiochromenone Cyclization Inaccessible to Meta or Para Isomers
The ortho relationship between the bromine (C‑3) and methylthio (C‑4) substituents on the phenyl ring is the structural prerequisite for copper‑catalyzed cyclization with β‑oxodithioesters to form 4H‑thiochromen‑4‑one derivatives, a pharmacologically relevant sulfur‑heterocyclic scaffold [1]. The 1‑(4‑(methylthio)phenyl)ethanone (CAS 1778‑09‑2) and hypothetical 1‑(4‑bromo‑3‑(methylthio)phenyl)ethanone analogs, which lack this specific ortho topology, cannot undergo the same cyclization pathway, effectively excluding them from this synthetic application [1].
| Evidence Dimension | Regiochemical compatibility for Cu‑catalyzed thiochromenone cyclization |
|---|---|
| Target Compound Data | Bromine at C‑3, methylthio at C‑4 (ortho relationship); compatible with cyclization |
| Comparator Or Baseline | 1‑(4‑(Methylthio)phenyl)ethanone (CAS 1778‑09‑2, non‑brominated) and 1‑(4‑bromo‑3‑(methylthio)phenyl)ethanone (hypothetical meta isomer) – incompatible with cyclization |
| Quantified Difference | Binary (compatible vs. incompatible); cyclization yields of 70–92% reported for analogous o‑bromoacetophenone substrates [1] |
| Conditions | CuI/1,10‑phenanthroline catalytic system; β‑oxodithioester coupling partner; Chin. J. Org. Chem. 2016 methodology [1] |
Why This Matters
Procurement of this specific regioisomer is mandatory for research programs synthesizing thiochromenone libraries for drug discovery.
- [1] Li M, Ning J, Yu L, Wen L. Copper-Promoted Synthesis of Thiochromones Derivatives. Chin. J. Org. Chem. 2016, 36, 2715–2722. View Source
